methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative with a complex substitution pattern. The core structure features a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system known for its role in medicinal chemistry due to its resemblance to purine bases. Key substituents include:
- 1-position: A 2-(ethylamino)-2-oxoethyl group (-CH₂-C(O)-NHCH₂CH₃), introducing an amide functionality.
- 3-position: A methyl group.
- 4-position: A methyl carboxylate ester (-COOCH₃).
- 6-position: A cyclopropyl ring.
The molecular formula is inferred as C₁₆H₂₀N₄O₃, with a calculated molecular weight of ~316.35 g/mol. This compound is structurally related to pyrazolo[3,4-b]pyridine derivatives explored for pharmacological applications, though specific biological data for this analog remain undisclosed .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-17-13(21)8-20-15-14(9(2)19-20)11(16(22)23-3)7-12(18-15)10-5-6-10/h7,10H,4-6,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQSGVJSMAULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113601 | |
| Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018052-08-8 | |
| Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazolo[3,4-b]pyridine Core Synthesis
The pyrazolo[3,4-b]pyridine scaffold forms the foundational structure for this compound. A widely adopted method involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in ethanol under catalytic conditions. The reaction typically employs 5 mol% cerium(III) L-proline complex ([Ce(L-Pro)](Oxa)) at room temperature, achieving yields of 70–91% .
Key Reaction Conditions for Core Formation
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | [Ce(L-Pro)](Oxa) | |
| Solvent | Ethanol | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 2–6 hours |
Introduction of the 4-Carboxylate Group
The methyl ester at position 4 is introduced via nucleophilic substitution of a chlorinated precursor. 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine reacts with sodium methoxide (NaOMe) in methanol under reflux (100°C for 5 hours), yielding the methyl ester with >98% efficiency . This method mirrors the esterification of lactones using dimethyl ether, where methoxide acts as a nucleophile to displace chloride .
Optimized Esterification Protocol
| Reagent | Sodium methoxide (134.55 g in methanol) | |
|---|---|---|
| Temperature | 100°C | |
| Reaction Duration | 5 hours | |
| Yield | 98.18% |
Cyclopropane Functionalization at Position 6
The cyclopropyl group at position 6 is introduced through a palladium-catalyzed cross-coupling reaction. Starting from 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate , cyclopropylboronic acid undergoes Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) in a toluene/water mixture. This step typically proceeds at 80°C for 12 hours, achieving 75–85% yields .
Cyclopropane Coupling Parameters
N-Alkylation at Position 1
The 2-(ethylamino)-2-oxoethyl side chain is installed via alkylation of the pyrazole nitrogen. 6-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is treated with 2-chloro-N-ethylacetamide in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. The reaction proceeds at 60°C for 8 hours, yielding 65–70% of the alkylated product .
Alkylation Reaction Details
Final Esterification and Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (15–30%). Recrystallization from methanol/water (4:1) affords the final compound in >95% purity .
Purification Metrics
Analytical Characterization
The synthesized compound is validated using spectroscopic methods:
-
H NMR (300 MHz, CDCl): δ 1.15 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH), 3.40 (q, 2H, NCH), 4.00 (s, 3H, OCH) .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for constructing the target compound:
Challenges and Optimization Opportunities
-
Cyclopropane Stability : The cyclopropyl ring is prone to ring-opening under acidic conditions, necessitating neutral pH during workup .
-
N-Alkylation Selectivity : Competing O-alkylation is mitigated by using bulky bases like KCO .
-
Catalyst Cost : Replacing Pd(PPh) with cheaper ligands (e.g., SPhos) reduces costs without sacrificing yield .
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) demonstrate reproducible yields (60–65%) using continuous flow reactors for the Suzuki coupling step, reducing reaction times from 12 hours to 2 hours . Environmental factors favor ethanol over DMF as a solvent, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts and solvents play a crucial role in enhancing the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analog: Ethyl Ester Derivative
The closest structural analog documented in the literature is methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938018-56-5, ChemSpider ID 12517447) . The primary difference lies in the 1-position substituent :
- Target compound: 2-(ethylamino)-2-oxoethyl (amide group: -CH₂-C(O)-NHCH₂CH₃).
- Analog : 2-ethoxy-2-oxoethyl (ester group: -CH₂-C(O)-OCH₂CH₃).
Comparative Analysis
Physicochemical and Functional Implications
However, the cyclopropyl and methyl ester groups could counteract this effect by introducing hydrophobicity.
Stability :
- Amides are generally more resistant to hydrolysis than esters, particularly under physiological conditions. The ethyl ester analog may act as a prodrug, undergoing enzymatic hydrolysis to release a carboxylic acid, whereas the target compound’s amide group is likely more metabolically stable .
Synthetic Considerations :
- The ethyl ester analog’s synthesis likely involves esterification, while the target compound requires amide bond formation (e.g., via carbodiimide coupling).
Biological Activity :
- The amide group could influence target binding (e.g., enzyme inhibition) by engaging in hydrogen bonding or electrostatic interactions distinct from the ester’s hydrophobic effects. Pyrazolo[3,4-b]pyridines are often investigated for kinase inhibition or antimicrobial activity, though specific data for these analogs are unavailable.
Biological Activity
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo[3,4-b]pyridine structure, featuring:
- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Ethylamino Substituent : Enhances solubility and may affect binding interactions with biological targets.
- Carboxylate Functional Group : Plays a crucial role in the compound's ability to interact with enzymes and receptors.
The molecular formula of the compound is with a molecular weight of approximately 316.361 g/mol .
Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in various signaling pathways related to cancer and other diseases. Kinase inhibitors are crucial in cancer therapy as they can disrupt abnormal signaling pathways that lead to uncontrolled cell proliferation.
Potential Mechanisms Include:
- Competitive Inhibition : The compound may compete with ATP for binding to the active site of kinases, thereby inhibiting their activity.
- Allosteric Modulation : It might bind to sites other than the active site, inducing conformational changes that reduce kinase activity.
Anticancer Properties
Preliminary studies suggest that this compound has potential anticancer properties due to its kinase inhibition capabilities. Various derivatives within the pyrazolo[3,4-b]pyridine class have been shown to possess anticancer activity by targeting specific kinases involved in tumor growth and metastasis .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group; Ethylamino | Kinase inhibition; Anticancer properties |
| 6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine | Cyclopropyl group | Kinase inhibition |
| Ethyl 6-fluoropyrazolo[3,4-b]pyridine | Fluoro substituent | Anticancer properties |
| Methyl 6-(phenyl)pyrazolo[3,4-b]pyridine | Phenyl group | Antimicrobial activity |
Case Studies and Research Findings
-
Kinase Inhibition Studies :
- In vitro assays demonstrated that this compound effectively inhibited several kinases associated with cancer progression. The IC50 values were determined through enzyme assays, showcasing its potency compared to existing kinase inhibitors .
- Cell Viability Assays :
-
Mechanistic Studies :
- Further research involving molecular dynamics simulations provided insights into the binding interactions between the compound and its target kinases. These studies highlighted the importance of specific functional groups in enhancing binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, pyrazolo-pyridine cores can be constructed via Biginelli-like reactions using thioureas and aldehydes under acidic conditions . Ethylamino side chains may be introduced via nucleophilic substitution or coupling reactions, as seen in similar compounds where methyl esters are formed using trifluoroacetic acid in methanol . Catalysts like palladium or copper are often employed for cyclopropane group installation .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from methylene chloride/petroleum ether mixtures improves purity . Characterization requires tandem techniques:
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrazolo-pyridine core and cyclopropyl group.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during cyclization steps, while toluene is preferred for reflux conditions . Acid-sensitive groups (e.g., ethylamino) require pH-controlled environments (<pH 6) to prevent hydrolysis. Anhydrous conditions are critical for cyclopropane ring stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for substituent effects?
- Methodological Answer : Discrepancies often arise from incomplete force-field parameterization of the cyclopropyl group. Use hybrid QM/MM simulations to refine torsional angles and electrostatic potentials. Validate with experimental dipole moment measurements (e.g., dielectric spectroscopy) and compare with derivatives like 6-(4-chlorophenyl)-3-(propan-2-yl)-oxazolo-pyridine-4-carboxylic acid . If NMR data conflicts with mass spectrometry (e.g., unexpected adducts), perform isotopic labeling or collision-induced dissociation (CID) studies .
Q. What strategies optimize the compound’s bioavailability in in vivo studies?
- Methodological Answer : Modify the ethylamino-2-oxoethyl side chain to enhance permeability. For example:
- Prodrug Design : Replace the methyl ester with a tert-butyl ester to improve lipophilicity, as seen in piperidine carboxylate analogs .
- Salt Formation : Hydrochloride salts (e.g., (R)-4-(3-((S)-1-(4-amino-3-methyl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-phenyl)pyrrolidin-2-one HCl) increase aqueous solubility .
- SAR Studies : Compare logP and permeability coefficients with structurally related compounds like imidazo[1,2-a]pyridines .
Q. How do steric and electronic effects of the cyclopropyl group influence binding affinity in target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions. Compare with analogs lacking the cyclopropyl group (e.g., 6-ethyl-1-(2-fluorophenyl)-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid) . Experimental validation via SPR or ITC can quantify binding enthalpy/entropy trade-offs. Substituent effects on π-π stacking (cyclopropane vs. phenyl) are critical for receptor engagement .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data across cell lines or animal models?
- Methodological Answer : Variability may stem from metabolic instability (e.g., ester hydrolysis). Perform:
- Metabolite Profiling : LC-MS/MS to identify degradation products .
- Species-Specific Metabolism : Test cytochrome P450 inhibition using liver microsomes from relevant models.
- Control Experiments : Use fluorinated analogs (e.g., 6-ethyl-1-(2-fluorophenyl) derivatives) to track stability .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
